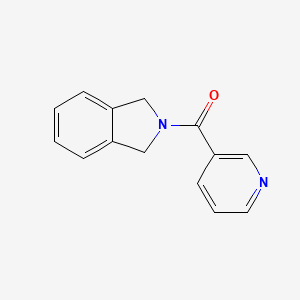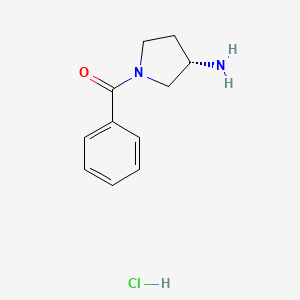
(S)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride is a chiral compound with the molecular formula C11H15ClN2O. It is a member of the pyrrolidine family, which is known for its versatile applications in medicinal chemistry and organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent . For example, the double reductive amination reaction has been used to develop polyhydroxylated pyrrolidines .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, protection of amino groups, and purification through crystallization or chromatography .
化学反应分析
Types of Reactions
(S)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
(S)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride has a wide range of scientific research applications, including:
作用机制
The mechanism of action of (S)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biological processes at the molecular level . For example, it may inhibit the polymerization of certain proteins or interfere with signal transduction pathways .
相似化合物的比较
Similar Compounds
(S)-(-)-1-Boc-3-aminopyrrolidine: Another pyrrolidine derivative used in the synthesis of biologically active molecules.
1-Phenyl-3-pyrazolidinone: A compound with anti-inflammatory and antioxidant properties.
3-Cyanopyridines: Compounds with antiproliferative activity.
Uniqueness
(S)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride is unique due to its specific chiral configuration and the presence of both an amino group and a phenyl group. This combination of structural features allows it to interact with a wide range of biological targets and exhibit diverse chemical reactivity .
属性
IUPAC Name |
[(3S)-3-aminopyrrolidin-1-yl]-phenylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-10-6-7-13(8-10)11(14)9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNWDRDZKQZGKW-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C(=O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-Phenyl-2-hexyl[60]fulleropyrrolidine](/img/structure/B2882161.png)
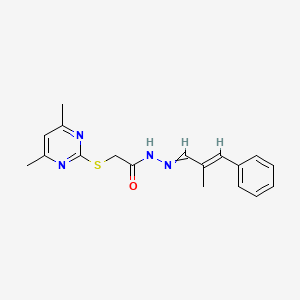

![2-chloro-N-{3-[2-(3,4-dimethylpyrrolidin-1-yl)ethyl]phenyl}pyridine-4-carboxamide](/img/structure/B2882169.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-(2-ethoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2882170.png)
![3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2882171.png)
![benzyl (2-oxo-2-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)ethyl)carbamate](/img/structure/B2882172.png)
![9H-Fluoren-9-ylmethyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride](/img/structure/B2882174.png)
![(2-Amino-1-bicyclo[2.2.1]heptanyl)methanol;hydrochloride](/img/structure/B2882176.png)
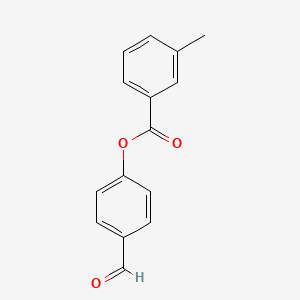
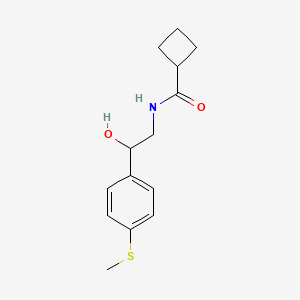
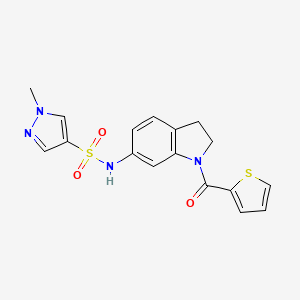
![(3E,5E)-3,5-bis({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1-methylpiperidin-4-one](/img/structure/B2882182.png)
